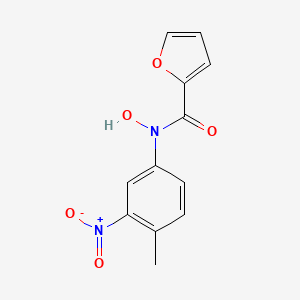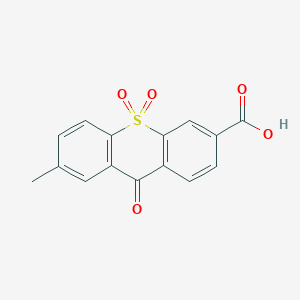
7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is a chemical compound with the molecular formula C15H10O5S . This compound belongs to the class of thioxanthenes, which are known for their diverse biological activities, including anti-tumor, anti-allergic, and monoamine oxidase (MAO) inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid typically involves the reaction of 3-chlorothioxanthen-9-one-10,10-dioxide with commercially available 3-carboxylic acid thioxanthen-9-one-10,10-dioxide . The reaction conditions often include the use of solvents like dry acetone and catalysts such as anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dry acetone.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioxanthene derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Monoamine oxidase (MAO) enzymes.
Pathways Involved: Inhibition of MAO enzymes, leading to increased levels of monoamine neurotransmitters in the brain, which can have therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Thioxanthen-9-one-10,10-dioxide: Known for its anti-tumor and anti-allergic properties.
3-Chlorothioxanthen-9-one-10,10-dioxide: Used as a precursor in the synthesis of various thioxanthene derivatives.
Uniqueness
7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thioxanthene derivatives .
Properties
CAS No. |
51763-16-7 |
|---|---|
Molecular Formula |
C15H10O5S |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
7-methyl-9,10,10-trioxothioxanthene-3-carboxylic acid |
InChI |
InChI=1S/C15H10O5S/c1-8-2-5-12-11(6-8)14(16)10-4-3-9(15(17)18)7-13(10)21(12,19)20/h2-7H,1H3,(H,17,18) |
InChI Key |
HOJKPKWYXUGOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C3=C(C2=O)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)

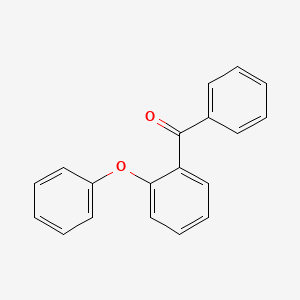

![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
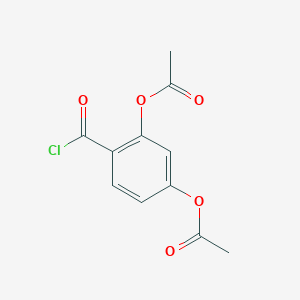
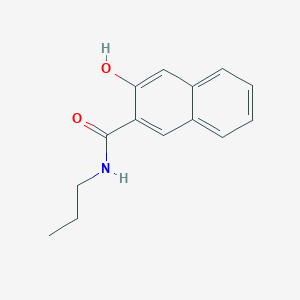
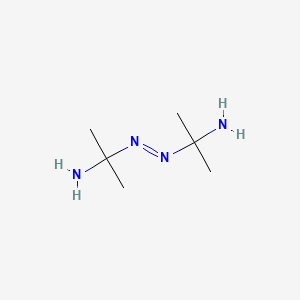

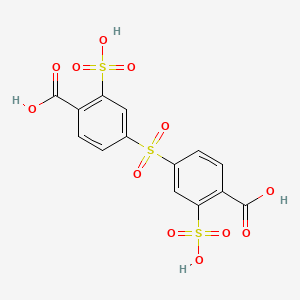

![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
